Manganese nitrate tetrahydrate

Description

Properties

IUPAC Name |

manganese(2+);dinitrate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.2NO3.4H2O/c;2*2-1(3)4;;;;/h;;;4*1H2/q+2;2*-1;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIMWUQMDCBYFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8MnN2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174754 | |

| Record name | Manganese nitrate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pink deliquescent solid; mp = 37.1 deg C; [Merck Index] Light red crystalline solid; Hygroscopic; [Aldrich MSDS] | |

| Record name | Manganese(II) nitrate tetrahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20694-39-7 | |

| Record name | Manganese nitrate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020694397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese nitrate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | manganese(2+);dinitrate;tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE NITRATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03M0G68R5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

manganese nitrate tetrahydrate chemical formula and structure

An In-depth Technical Guide to Manganese(II) Nitrate (B79036) Tetrahydrate

Introduction

Manganese(II) nitrate tetrahydrate is an inorganic compound that serves as a crucial precursor in the synthesis of various manganese compounds, particularly manganese oxides.[1][2][3] It is a pale pink, hygroscopic, and deliquescent crystalline solid.[4] This compound is highly soluble in water and also soluble in ethanol.[2][5][6] Due to its properties, it finds applications as a colorant for porcelain, in animal feed, as a fertilizer, and as a catalyst in numerous chemical reactions.[2][5]

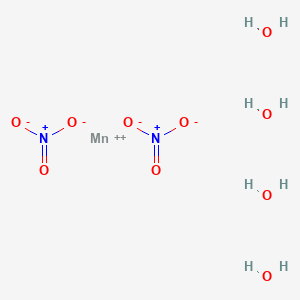

Chemical Formula and Structure

Chemical Formula

The chemical formula for manganese(II) nitrate tetrahydrate can be represented in several ways:

The compound consists of a central manganese(II) cation (Mn²⁺), two nitrate anions (NO₃⁻), and four molecules of water of hydration.[1][3]

Chemical Structure

Manganese(II) nitrate tetrahydrate possesses a specific coordination geometry. The central manganese(II) ion is octahedrally coordinated.[1] This coordination sphere is comprised of four water molecules (aqua ligands) and two unidentate nitrate ligands. The two nitrate ligands are positioned in a cis configuration relative to each other.[1]

Physicochemical Properties

The quantitative properties of manganese(II) nitrate tetrahydrate are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 251.01 g/mol [7][8][10] |

| Appearance | Pale pink to red crystalline solid[4][5][10] |

| Melting Point | 37.1 °C[4] (Some sources indicate 26 °C[3][11]) |

| Specific Gravity | 2.12[4] |

| Solubility in Water | 3800 g/L (at 20 °C)[4][6] |

| pH (50 g/L solution) | ~3 (at 20 °C)[4][6] |

| CAS Number | 20694-39-7[7][8] |

Experimental Protocols

Several methods are established for the synthesis of manganese(II) nitrate tetrahydrate. The choice of protocol may depend on the available starting materials and desired purity.

Synthesis from Manganese Carbonate and Nitric Acid

This method is a common laboratory-scale preparation based on an acid-base reaction.

Reaction: MnCO₃ + 2 HNO₃ → Mn(NO₃)₂ + H₂O + CO₂[12]

Protocol:

-

In a fume hood, suspend manganese(II) carbonate (MnCO₃) in a minimal amount of deionized water in a beaker with constant stirring.[12]

-

Slowly add a stoichiometric amount of nitric acid (HNO₃), typically around 30-40%, to the suspension.[12] Effervescence will occur due to the release of carbon dioxide gas.

-

Continue adding nitric acid dropwise until all the manganese carbonate has dissolved, resulting in a pale pink solution.[12] It is advisable to leave the solution slightly acidic to prevent the decomposition of the product.[12]

-

Gently heat the solution to concentrate it, but avoid boiling, which can decompose the nitrate.

-

Cool the concentrated solution in an ice bath to induce crystallization. The high solubility can make crystallization difficult.[12]

-

Isolate the resulting pink crystals by vacuum filtration.

-

Due to the deliquescent nature of the product, it should be dried in a desiccator and stored in a tightly sealed container.[12]

Synthesis from Manganese Dioxide and Nitrogen Dioxide

This industrial method involves a redox reaction.

Reaction: MnO₂ + 2 NO₂ + 4 H₂O → Mn(H₂O)₄(NO₃)₂[1]

Protocol:

-

This reaction involves the handling of toxic nitrogen dioxide gas and should be performed in a specialized chemical reactor with appropriate safety measures.

-

Manganese dioxide (MnO₂) solid is treated with gaseous nitrogen dioxide (NO₂) in the presence of water.[1]

-

In this reaction, Mn(IV) is reduced to Mn(II), while NO₂ is oxidized to form the nitrate anion.[1]

-

The resulting solution of manganese(II) nitrate tetrahydrate is then concentrated and cooled to yield the crystalline product.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of manganese(II) nitrate tetrahydrate from manganese carbonate.

Caption: Synthesis workflow for Manganese(II) Nitrate Tetrahydrate.

Coordination Structure Diagram

This diagram represents the octahedral coordination of the manganese(II) ion in the tetrahydrate complex.

Caption: Coordination sphere of the Mn(II) ion in the tetrahydrate complex.

References

- 1. Manganese(II) nitrate - Wikipedia [en.wikipedia.org]

- 2. MANGANESE(II) NITRATE TETRAHYDRATE | 20694-39-7 [chemicalbook.com]

- 3. wholesale Manganese(II) nitrate tetrahydrate crystalline - FUNCMATER [funcmater.com]

- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 5. CAS 20694-39-7: Manganese(II) nitrate tetrahydrate [cymitquimica.com]

- 6. MANGANESE(II) NITRATE TETRAHYDRATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Manganese nitrate tetrahydrate | H8MnN2O10 | CID 182616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. calpaclab.com [calpaclab.com]

- 9. echemi.com [echemi.com]

- 10. Manganese(II) nitrate tetrahydrate 20694-39-7 Sigma-Aldrich [sigmaaldrich.com]

- 11. americanelements.com [americanelements.com]

- 12. Sciencemadness Discussion Board - Manganese nitrate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

physical properties of Mn(NO3)2·4H2O for material science

An In-depth Technical Guide to the Physical Properties of Manganese(II) Nitrate (B79036) Tetrahydrate (Mn(NO₃)₂·4H₂O) for Material Science

Audience: Researchers, scientists, and drug development professionals.

Introduction

Manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O) is an inorganic salt that serves as a critical precursor in the synthesis of a wide array of manganese-based materials.[1][2][3] Its utility in material science stems from its high solubility in water and ethanol (B145695), and its well-defined thermal decomposition pathway, which allows for the controlled formation of various manganese oxides (MnO₂, Mn₂O₃, Mn₃O₄).[4][5][6] This guide provides a comprehensive overview of the core physical properties of Mn(NO₃)₂·4H₂O, detailed experimental protocols for its characterization, and logical workflows for its application in material synthesis.

Core Physical and Chemical Properties

The physical properties of Mn(NO₃)₂·4H₂O are summarized below. These properties are fundamental to its storage, handling, and application as a precursor in controlled chemical reactions. The compound is a pale pink, paramagnetic solid that is both deliquescent and hygroscopic, requiring storage in a dry, well-ventilated place.[1][7][8]

General Properties

| Property | Value | Source(s) |

| Chemical Formula | Mn(NO₃)₂·4H₂O | [7][8] |

| Molar Mass | 251.01 g/mol | [9][10][11] |

| Appearance | Colorless, rose red, or pale pink monoclinic crystals | [7][8][9] |

| Crystal System | Monoclinic | [9] |

| Magnetic Property | Paramagnetic | [1] |

| pH (50 g/L in H₂O at 20°C) | ~ 3 | [8][12] |

Thermal and Physical Data

There are some discrepancies in the literature regarding the exact melting and boiling points, which may be attributed to different measurement conditions or the presence of varying hydration states.

| Property | Value(s) Reported | Source(s) |

| Melting Point | 25.8 °C to 37.1 °C | [1][2][7][8][9][10][11][12] |

| Boiling Point | 83 °C to 129.4 °C | [1][7][9][10][13] |

| Density | 1.82 g/cm³ to 2.13 g/cm³ | [8][9][10][12] |

| Solubility in Water | 3800 g/L (at 20°C) | [8][12] |

| Solubility in Other Solvents | Soluble in ethanol | [9][10][12][14] |

Material Synthesis and Thermal Decomposition

A primary application of Mn(NO₃)₂·4H₂O in material science is its role as a precursor for manganese oxides through thermal decomposition.[1] The compound undergoes a multi-step decomposition process upon heating, which is crucial for synthesizing specific oxide phases.

The thermal decomposition pathway begins with melting around 37°C, followed by endothermic dehydration and nitrate decomposition at temperatures below 250°C.[4] The process ultimately yields MnO₂, which upon further heating, transforms into Mn₂O₃ at approximately 530°C and subsequently to Mn₃O₄ at around 925°C.[4][5]

Caption: Thermal decomposition pathway of Mn(NO₃)₂·4H₂O.

Experimental Protocols

Protocol: Thermal Analysis via TGA-DSC

Objective: To characterize the thermal decomposition behavior of Mn(NO₃)₂·4H₂O.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of Mn(NO₃)₂·4H₂O powder into an alumina (B75360) or platinum crucible.

-

Instrumentation: Place the sample crucible and a reference crucible into a simultaneous Thermogravimetric Analyzer-Differential Scanning Calorimeter (TGA-DSC).

-

Experimental Conditions:

-

Data Acquisition: Continuously record the sample mass (TGA), differential heat flow (DSC), and temperature.

-

Analysis: Analyze the resulting curves to identify melting points (endothermic peak without mass loss), dehydration events (endothermic peaks with mass loss), and decomposition steps (mass loss events corresponding to the formation of MnO₂, Mn₂O₃, and Mn₃O₄).[4][5]

Protocol: Synthesis of Manganese Oxide Nanoparticles

Objective: To synthesize manganese oxide nanoparticles using Mn(NO₃)₂·4H₂O as a precursor.

Methodology:

-

Precursor Solution: Prepare an aqueous solution of Mn(NO₃)₂·4H₂O by dissolving the salt in deionized water to the desired concentration.

-

Synthesis Method (Select one):

-

A) Thermal Decomposition (Calcination): Place the precursor solution in a ceramic boat and heat it in a furnace. The temperature and duration will determine the final oxide phase (e.g., 250-300°C for MnO₂, >530°C for Mn₂O₃).[4]

-

B) Co-Precipitation: While stirring the precursor solution, add a precipitating agent (e.g., NaOH, NH₄OH) dropwise to control the pH and induce the formation of manganese hydroxide (B78521) or oxide nanoparticles.[15] The resulting precipitate is then washed, dried, and may be calcined.

-

C) Hydrothermal Synthesis: Place the precursor solution, sometimes with additives or structure-directing agents, into a Teflon-lined stainless-steel autoclave. Heat the autoclave to a specific temperature (e.g., 140-200°C) for several hours to promote the crystallization of desired MnO₂ nanostructures.[16][17]

-

-

Product Recovery: After the reaction, collect the solid product by centrifugation or filtration.

-

Purification: Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the purified powder in a vacuum oven at a moderate temperature (e.g., 80-100°C).

-

Characterization: Analyze the final product using techniques like X-ray Diffraction (XRD) to confirm the crystal phase and Scanning/Transmission Electron Microscopy (SEM/TEM) to study the morphology and particle size.[15][17][18]

Caption: General workflow for manganese oxide synthesis.

Conclusion

Manganese(II) nitrate tetrahydrate is a versatile and indispensable precursor in material science. Its well-documented physical properties, particularly its thermal decomposition characteristics, provide a reliable foundation for the targeted synthesis of various manganese oxides. The experimental protocols and workflows detailed in this guide offer a standardized approach for researchers to utilize Mn(NO₃)₂·4H₂O in developing advanced materials for applications in catalysis, energy storage, and electronics.

References

- 1. Manganese(II) nitrate - Wikipedia [en.wikipedia.org]

- 2. wholesale Manganese(II) nitrate tetrahydrate crystalline - FUNCMATER [funcmater.com]

- 3. CAS 20694-39-7: Manganese(II) nitrate tetrahydrate [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. The thermal decomposition of aqueous manganese (II) nitrate solution | CoLab [colab.ws]

- 6. Buy Manganese nitrate tetrahydrate | 20694-39-7 [smolecule.com]

- 7. Manganese nitrate, tetrahydrate [tropag.com]

- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 9. Manganese nitrate hydrate (Mn(NO3)2 . 4H2O) [chembk.com]

- 10. echemi.com [echemi.com]

- 11. This compound | H8MnN2O10 | CID 182616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. MANGANESE(II) NITRATE TETRAHYDRATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. echemi.com [echemi.com]

- 14. MANGANESE(II) NITRATE TETRAHYDRATE | 20694-39-7 [chemicalbook.com]

- 15. nano-ntp.com [nano-ntp.com]

- 16. ias.ac.in [ias.ac.in]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

Unveiling the Crystal Architecture of Manganese Nitrate Tetrahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure and space group of manganese nitrate (B79036) tetrahydrate (Mn(NO₃)₂·4H₂O), a compound of interest in various chemical and pharmaceutical applications. This document summarizes its key crystallographic data, outlines the experimental methodology for its structural determination, and presents a logical workflow for such analyses.

Core Crystallographic Data

The crystal structure of manganese nitrate tetrahydrate has been determined through single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic system, belonging to the space group P2₁/n, which is a standard setting for P2₁/c. This centrosymmetric space group indicates the presence of an inversion center in the crystal lattice.

The manganese(II) ion is coordinated by a distorted octahedron composed of four oxygen atoms from water molecules and two oxygen atoms from two distinct nitrate ions.[1] This coordination environment is a common feature for manganese(II) compounds with oxygen-containing ligands. The overall structure is built up from layers of these manganese octahedra, which are separated by two layers of nitrate ions. Hydrogen bonds play a crucial role in connecting the octahedra within the layers and holding the layers together.[1] Notably, the crystal structure of this compound is isotypic with that of nickel(II) nitrate tetrahydrate (Ni(NO₃)₂·4H₂O).[1]

A summary of the quantitative crystallographic data is presented in the table below for easy reference and comparison.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n (P2₁/c) |

| Unit Cell Dimensions | |

| a | 5.378(10) Å[1] |

| b | 27.41(10) Å[1] |

| c | 5.80(3) Å[1] |

| β | 113.5(4)°[1] |

| Volume | 784.8 ų |

| Z (Formula units per unit cell) | 4[1] |

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of this compound involves a series of well-defined experimental steps. The following protocol is based on the established methodologies for single-crystal X-ray diffraction.

1. Crystal Growth:

-

Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous solution of manganese(II) nitrate at a constant temperature.

2. Data Collection:

-

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

The crystal is cooled to a specific temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.

-

X-ray radiation of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern of X-rays is collected on a detector. The original determination for this compound was based on photographic data from 1001 independent reflections.[1]

3. Data Reduction:

-

The raw diffraction data is processed to correct for various experimental factors, including background noise, Lorentz factor, and polarization effects.

-

The intensities of the diffraction spots are integrated to obtain a list of reflection indices (h,k,l) and their corresponding structure factor amplitudes (|Fₒ|).

4. Structure Solution and Refinement:

-

The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

The atomic positions and displacement parameters of the model are refined against the experimental data using least-squares methods.

-

The final R-value, a measure of the agreement between the calculated and observed structure factors, was reported as 13.8% for the initial determination.[1]

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow of the experimental and computational steps involved in determining the crystal structure of a compound like this compound.

Caption: Workflow for Crystal Structure Determination.

References

An In-Depth Technical Guide to the Thermal Decomposition Pathway of Manganese Nitrate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of manganese nitrate (B79036) tetrahydrate (Mn(NO₃)₂·4H₂O). The information presented is curated from scientific literature and is intended to support research and development activities where this compound is utilized as a precursor for manganese oxides or in other thermally driven processes.

Introduction

Manganese nitrate tetrahydrate is a key precursor in the synthesis of various manganese-based materials, particularly manganese oxides, which have significant applications in catalysis, energy storage, and electronics. Understanding its thermal decomposition pathway is crucial for controlling the stoichiometry, crystal phase, and morphology of the final product. This guide details the sequential stages of decomposition, provides available quantitative data, outlines typical experimental protocols for thermal analysis, and visualizes the decomposition pathway and experimental workflows.

Thermal Decomposition Pathway

The thermal decomposition of this compound in an air atmosphere is a multi-step process that begins with melting, followed by dehydration, and culminates in the formation of a series of manganese oxides at progressively higher temperatures. The key transformations are summarized below.

Melting and Dehydration

The process initiates with the melting of the hydrated salt, followed by the loss of its four water molecules. This dehydration occurs in overlapping stages and is complete by approximately 150°C to 250°C.[1][2]

Decomposition to Manganese Dioxide (MnO₂)

Following dehydration, the anhydrous manganese nitrate decomposes to form manganese dioxide (MnO₂). This stage is characterized by the evolution of nitrogen dioxide (NO₂) gas. The formation of MnO₂ is generally observed to be complete by around 250°C to 300°C.[1][3]

Reduction of Manganese Dioxide

Upon further heating, the manganese dioxide undergoes reduction to other manganese oxides. This proceeds through the following key steps:

-

Formation of Manganese(III) Oxide (Mn₂O₃): In the temperature range of approximately 500°C to 550°C, MnO₂ loses oxygen to form Mn₂O₃.[1][4]

-

Formation of Manganese(II,III) Oxide (Mn₃O₄): At even higher temperatures, typically between 800°C and 1000°C, Mn₂O₃ is further reduced to Mn₃O₄.[1][4]

Quantitative Data

The following tables summarize the quantitative data available for the thermal decomposition of this compound based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Table 1: Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Decomposition Stage | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Final Product |

| Room Temperature - ~250 | Dehydration and decomposition to MnO₂ | 65.3 | ~64.4 | MnO₂ |

| ~500 - ~550 | MnO₂ → Mn₂O₃ | 5.9 (relative to MnO₂) | Not explicitly stated | Mn₂O₃ |

| ~800 - ~1000 | Mn₂O₃ → Mn₃O₄ | 3.4 (relative to Mn₂O₃) | Not explicitly stated | Mn₃O₄ |

Note: Observed mass loss can vary slightly due to experimental conditions.

Table 2: Differential Scanning Calorimetry (DSC) Data

| Temperature (°C) | Event | Enthalpy Change (ΔH) |

| ~37 | Melting | Not explicitly quantified in reviewed sources (endothermic) |

| Room Temperature - ~250 | Dehydration and Decomposition | Not explicitly quantified in reviewed sources (end- and exothermic processes)[3] |

| ~530 | MnO₂ → Mn₂O₃ | Not explicitly quantified in reviewed sources (endothermic)[1] |

| ~925 | Mn₂O₃ → Mn₃O₄ | Not explicitly quantified in reviewed sources (endothermic)[1] |

Experimental Protocols

The following section details a typical experimental methodology for conducting thermal analysis of this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature-dependent mass loss and heat flow changes during the thermal decomposition of this compound.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently is recommended.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-15 mg) is accurately weighed and placed in an appropriate crucible (e.g., alumina).

-

Instrument Setup:

-

The crucible is placed on the TGA balance.

-

An empty crucible of the same material is used as a reference for DSC measurements.

-

The desired atmosphere is established, typically a continuous flow of dry air or nitrogen at a flow rate of 20-100 mL/min.[1]

-

-

Thermal Program:

-

The sample is heated from room temperature to a final temperature of at least 1000°C to ensure all decomposition steps are observed.

-

A constant heating rate is applied, commonly 10°C/min.[1]

-

-

Data Acquisition: The mass of the sample and the differential heat flow are continuously recorded as a function of temperature.

-

Data Analysis:

-

The TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of mass loss and to quantify the percentage mass loss for each step.

-

The DSC curve (heat flow vs. temperature) is analyzed to identify the peak temperatures of endothermic and exothermic events. The area under each peak can be integrated to determine the enthalpy change (ΔH) for the corresponding transition.

-

Visualizations

The following diagrams illustrate the thermal decomposition pathway and a typical experimental workflow for thermal analysis.

Caption: Thermal decomposition pathway of Mn(NO₃)₂·4H₂O.

Caption: Experimental workflow for TGA-DSC analysis.

References

A Technical Guide to the Safe Handling of Manganese(II) Nitrate Tetrahydrate (Mn(NO₃)₂·4H₂O)

This guide provides an in-depth overview of the safety protocols and handling procedures for Manganese(II) nitrate (B79036) tetrahydrate (Mn(NO₃)₂·4H₂O), designed for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets (SDS) to ensure a comprehensive understanding of the substance's properties and associated hazards.

Chemical Identification and Properties

Manganese(II) nitrate tetrahydrate is a pink, deliquescent, crystalline solid.[1][2] It is an inorganic compound commonly used as a precursor for manganese dioxide and other manganese compounds, as well as a colorant for porcelain.[3][4][5]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 20694-39-7 | [6][7][8][9] |

| Molecular Formula | Mn(NO₃)₂·4H₂O | [7][9] |

| Molecular Weight | 251.01 g/mol | [1][7] |

| Appearance | Pink to light red crystalline solid | [1][3][10] |

| Odor | Strong / Acrid | [10][11] |

| Melting Point | 37 °C / 98.6 °F | [10][11] |

| pH | 3 (50 g/L solution at 20 °C) | [11] |

| Solubility | 3800 g/L in water; Soluble in ethanol | [4][5][11][12] |

| Density | 2.13 g/cm³ at 20 °C | [11][13] |

| Sensitivity | Hygroscopic (absorbs moisture from the air) |[7][8][10][14] |

Hazard Identification and GHS Classification

Mn(NO₃)₂·4H₂O is classified as a hazardous substance. It is an oxidizer that can intensify fires and causes severe skin burns, eye damage, and is harmful if swallowed.[6][11] Prolonged or repeated inhalation may cause damage to organs, particularly the brain and central nervous system.[6][11][15] It is also harmful to aquatic life with long-lasting effects.[6][7][11]

Table 2: GHS Hazard Classification

| Classification | Category | Hazard Statement | Pictogram |

|---|---|---|---|

| Oxidizing Solids | Category 3 | H272: May intensify fire; oxidizer | 🔥 |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | ❗ |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage | corrosive |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | corrosive |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (Brain) through prolonged or repeated exposure | health hazard |

| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects | None |

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency. First aiders must protect themselves.[6]

Table 3: First-Aid Measures

| Exposure Route | Protocol | Source(s) |

|---|---|---|

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor. | [6][14] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Immediately call a physician. | [6][14] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist. | [6][7] |

| Ingestion | Rinse mouth. Make the victim drink water (two glasses at most). Do NOT induce vomiting due to the risk of perforation. Call a physician immediately. |[6][7][8] |

Table 4: Fire-Fighting Measures | Aspect | Protocol | Source(s) | | :--- | :--- | :--- | | Suitable Extinguishing Media | Use dry sand, dry chemical, alcohol-resistant foam, or water spray. Coordinate measures to the surrounding environment. |[6][7][11] | | Unsuitable Extinguishing Media | Water jet. |[7] | | Special Hazards | Oxidizer.[7][8][10][11][14] Contact with combustible material may cause fire.[8][10][14] Fire may cause the evolution of hazardous decomposition products like nitrogen oxides (NOx) and manganese oxides.[6][10] | | Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full chemical protective clothing. |[7][11] |

Laboratory Handling and Storage Protocols

Adherence to strict laboratory protocols is mandatory to ensure safety when working with Mn(NO₃)₂·4H₂O.

A risk assessment should precede handling, and appropriate PPE must be worn at all times.

Caption: Required PPE for handling Mn(NO₃)₂·4H₂O.

-

Preparation: Always work inside a chemical fume hood to avoid inhalation of dust.[6][8] Ensure an eyewash station and safety shower are readily accessible.[8]

-

Avoid Ignition Sources: Keep the substance away from heat, sparks, open flames, and other ignition sources.[6] Do not smoke.[11]

-

Prevent Contact: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust.[7][8]

-

Handling: Handle and open the container with care.[7] Avoid dust formation during handling.[7][8]

-

Hygiene: Wash hands and face thoroughly after handling.[6][10][11] Immediately change any contaminated clothing.[6] Do not eat, drink, or smoke in the work area.[10][11]

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][10][11][14]

-

Incompatibilities: Store away from combustible materials and strong reducing agents.[8][10][14] Violent reactions can occur with reducing agents and strong alkalis.[13]

-

Conditions to Avoid: Protect from moisture as the material is hygroscopic.[8][10] Avoid excess heat.[8][10]

In the event of a spill, follow a clear and systematic procedure to mitigate exposure and environmental contamination.

Caption: Step-by-step workflow for managing a chemical spill.

Disposal Protocol

Waste must be handled as hazardous. All disposal methods must comply with federal, state, and local regulations.

Caption: Decision pathway for the disposal of hazardous waste.

Toxicological and Ecological Data

Understanding the toxicological and ecological impact is crucial for risk assessment.

Table 5: Toxicological Data

| Endpoint | Value | Species | Notes | Source(s) |

|---|---|---|---|---|

| Oral LD₅₀ | >300 mg/kg | Rat | Harmful if swallowed. | [7][9][10][11] |

| Skin Corrosion | Causes severe burns | N/A | Corrosive effects on skin. | [6][7][11] |

| Eye Damage | Causes serious eye damage | N/A | Risk of blindness. | [6][7][11] |

| STOT (Repeated Exposure) | May cause damage to the central nervous system and brain through prolonged or repeated inhalation. | N/A | Targets the brain. |[6][11] |

Table 6: Ecological Data

| Endpoint | Value | Species | Exposure Time | Notes | Source(s) |

|---|---|---|---|---|---|

| Acute LC₅₀ | 12.4 mg/L | Fish | 96 h | Harmful to aquatic life. | [16] |

| Acute EC₅₀ | >100 mg/L | Daphnia magna | N/A | Harmful with long-lasting effects. |[16] |

References

- 1. Manganese nitrate tetrahydrate | H8MnN2O10 | CID 182616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 3. CAS 20694-39-7: Manganese(II) nitrate tetrahydrate [cymitquimica.com]

- 4. MANGANESE(II) NITRATE TETRAHYDRATE | 20694-39-7 [chemicalbook.com]

- 5. MANGANESE(II) NITRATE TETRAHYDRATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. chembk.com [chembk.com]

- 13. carlroth.com [carlroth.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 16. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Hygroscopic Nature and Storage of Manganese Nitrate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of manganese nitrate (B79036) tetrahydrate (Mn(NO₃)₂·4H₂O), a critical consideration for its handling, storage, and application in research and development. This document details the material's propensity to absorb atmospheric moisture and provides quantitative data, experimental protocols, and best practices for maintaining its integrity.

Executive Summary

Manganese nitrate tetrahydrate is a pale pink crystalline solid that is highly valued as a precursor in the synthesis of various manganese compounds and as a laboratory reagent. However, its pronounced hygroscopic and deliquescent nature presents significant challenges. The compound readily absorbs moisture from the atmosphere, particularly at relative humidity levels exceeding approximately 30%, which can lead to chemical degradation and compromised experimental outcomes.[1] Proper storage and handling are therefore paramount. This guide offers detailed insights into the material's behavior in the presence of moisture and outlines protocols to ensure its stability and reliability in sensitive applications.

Physicochemical Properties

This compound's interaction with atmospheric water is dictated by its inherent physicochemical properties.

| Property | Value | Reference |

| Chemical Formula | Mn(NO₃)₂·4H₂O | [1] |

| Molecular Weight | 251.01 g/mol | [1] |

| Appearance | White to pale pink crystalline solid | [1] |

| Solubility | Highly soluble in water and ethanol | [1][2] |

| Melting Point | Approximately 26-37 °C | [1][3] |

| Decomposition Temperature | Begins to decompose at temperatures exceeding 200°C | [1] |

Hygroscopic Nature and Deliquescence

This compound is classified as a hygroscopic and deliquescent substance, meaning it actively absorbs moisture from the air and can eventually dissolve in the absorbed water to form a solution.[1] This process is primarily driven by the high charge density of the manganese(II) ion and the compound's high solubility in water.

Critical Relative Humidity

The critical relative humidity (CRH) is the specific relative humidity at which a material begins to absorb moisture from the atmosphere. For this compound, this threshold is approximately 30% RH.[1] Above this level, the compound will continuously take up water vapor.

Quantitative Analysis of Water Absorption

| Relative Humidity (%) | Expected Mass Change (%) | Observations |

| < 30 | Minimal | Crystalline solid remains stable |

| 30 - 50 | Gradual increase | Surface moisture may be observed |

| 50 - 70 | Significant increase | Caking and clumping of crystals |

| > 70 | Rapid and substantial increase | Deliquescence; formation of a saturated solution |

Thermal Decomposition and Dehydration

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insight into the thermal stability and dehydration process of this compound.

| Temperature (°C) | Mass Loss (%) | Event |

| ~37 | 0 | Melting of the tetrahydrate |

| 37 - 250 | ~64.4 | Endothermic dehydration and nitrate decomposition, leading to the formation of MnO₂ |

Data adapted from TGA-DSC analysis performed in air at a heating rate of 10°C/min.[4]

Experimental Protocols

To quantitatively assess the hygroscopic nature of this compound, several established analytical techniques can be employed.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass of a sample as a function of time, under controlled temperature and relative humidity.

Objective: To determine the moisture sorption and desorption isotherms of this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in the DVS instrument sample pan.

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate. The mass change is continuously recorded.

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH. The mass change during this phase is also recorded.

-

Data Analysis: The change in mass at each RH step is used to generate sorption and desorption isotherms, plotting the percentage change in mass against the relative humidity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the water content and thermal stability of this compound.

Methodology:

-

Sample Preparation: An accurately weighed sample of this compound is placed in a TGA crucible.

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., air or nitrogen).

-

Data Acquisition: The instrument records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to identify temperature ranges corresponding to mass loss events, such as dehydration and decomposition.

Storage and Handling Recommendations

Due to its pronounced hygroscopic nature, stringent storage and handling procedures are essential to maintain the quality and integrity of this compound.

-

Containers: Store in tightly sealed, non-reactive containers (e.g., glass or polyethylene).

-

Atmosphere: Store in a dry, well-ventilated area. The use of a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel) is highly recommended. For highly sensitive applications, storage in a glove box under an inert atmosphere (e.g., nitrogen or argon) may be necessary.

-

Temperature: Maintain a storage temperature between +5°C and +25°C.[5] Avoid temperature fluctuations that could lead to condensation inside the container.

-

Handling: When handling the material, minimize its exposure to the ambient atmosphere. Weighing and transferring should be performed as quickly as possible, ideally in a low-humidity environment.

Visualizations

Experimental Workflow for Hygroscopicity Assessment

Caption: Workflow for assessing the hygroscopic properties of a solid sample.

Consequences of Improper Storage

Caption: Effects of proper versus improper storage on this compound.

References

spectroscopic analysis (FTIR, Raman) of manganese nitrate tetrahydrate

An In-depth Technical Guide to the Spectroscopic Analysis of Manganese Nitrate (B79036) Tetrahydrate (Mn(NO₃)₂·4H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of manganese nitrate tetrahydrate using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. It details the vibrational modes of the nitrate ion and water of hydration, offering insights into the compound's molecular structure and bonding. This guide includes detailed experimental protocols and a summary of key spectroscopic data.

Introduction to this compound

This compound (Mn(NO₃)₂·4H₂O) is an inorganic salt with significant applications in various fields, including as a precursor for manganese oxides used in catalysis and battery materials. Understanding its structural and vibrational properties is crucial for quality control and for predicting its behavior in chemical reactions. Spectroscopic techniques like FTIR and Raman are powerful, non-destructive methods for elucidating the molecular structure of such hydrated salts.

The vibrational spectrum of this compound is primarily characterized by the vibrational modes of the nitrate ion (NO₃⁻) and the water molecules (H₂O). The coordination of these groups to the central manganese (Mn²⁺) ion influences their vibrational frequencies, providing valuable information about the local chemical environment.

Experimental Protocols

Precise and reproducible experimental procedures are fundamental to obtaining high-quality spectroscopic data. The following sections outline the methodologies for FTIR and Raman analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, exciting its molecular vibrations.

Methodology:

-

Sample Preparation:

-

For solid-state analysis, the Attenuated Total Reflectance (ATR) technique is often preferred due to its minimal sample preparation requirements. A small amount of the crystalline this compound powder is placed directly onto the ATR crystal (typically diamond or zinc selenide).

-

Alternatively, the KBr pellet method can be used. Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a mercury cadmium telluride (MCT) detector.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 32 to 64 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty ATR crystal or the pure KBr pellet is collected before scanning the sample and automatically subtracted.

-

Raman Spectroscopy

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser source. The scattered light provides information about the vibrational modes of the sample.

Methodology:

-

Sample Preparation:

-

A small amount of the crystalline this compound is placed on a clean microscope slide or in a sample holder. No further preparation is typically needed.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A dispersive Raman spectrometer equipped with a charge-coupled device (CCD) detector.

-

Excitation Source: A solid-state laser, commonly with a wavelength of 532 nm or 785 nm. The choice of laser wavelength may be critical to avoid fluorescence.

-

Laser Power: The laser power should be kept low (typically < 10 mW at the sample) to prevent thermal decomposition of the hydrated salt.

-

Spectral Range: 3500 - 100 cm⁻¹

-

Resolution: 2 to 4 cm⁻¹

-

Acquisition Time: An appropriate integration time and number of accumulations are chosen to achieve a good signal-to-noise ratio.

-

Spectroscopic Data and Interpretation

The following sections detail the characteristic vibrational modes observed in the FTIR and Raman spectra of this compound.

Workflow for Spectroscopic Analysis

The logical flow from sample handling to final data interpretation is a critical aspect of the analytical process.

Caption: Workflow for the spectroscopic analysis of this compound.

FTIR Spectral Data

The FTIR spectrum of Mn(NO₃)₂·4H₂O is dominated by the strong absorptions of the O-H bonds from the water of hydration and the N-O bonds of the nitrate group.

Table 1: Summary of Major FTIR Absorption Bands for Mn(NO₃)₂·4H₂O

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3400 - 3200 | O-H stretching | ν(O-H) of coordinated H₂O |

| ~1635 | H-O-H bending | δ(H₂O) of coordinated H₂O |

| ~1450 - 1350 | Asymmetric NO₃ stretching | ν₃(NO₃⁻) |

| ~1040 | Symmetric NO₃ stretching | ν₁(NO₃⁻) - Typically weak in IR for free ion |

| ~820 | Out-of-plane NO₃ bend | ν₂(NO₃⁻) |

| ~720 | In-plane NO₃ bend | ν₄(NO₃⁻) |

Raman Spectral Data

In Raman spectroscopy, the symmetric vibrations often produce stronger signals than in FTIR. The symmetric stretch of the nitrate ion is particularly prominent.

Table 2: Summary of Major Raman Bands for Mn(NO₃)₂·4H₂O

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3400 - 3200 | O-H stretching | ν(O-H) of coordinated H₂O |

| ~1500 - 1300 | Asymmetric NO₃ stretching | ν₃(NO₃⁻) |

| ~1048 | Symmetric NO₃ stretching | ν₁(NO₃⁻) - Strong Raman band |

| ~720 | In-plane NO₃ bend | ν₄(NO₃⁻) |

| Low-frequency | Mn-O stretching and lattice modes | ν(Mn-O) |

Interpretation of Vibrational Modes

The coordination of the nitrate ions and water molecules to the Mn²⁺ center leads to specific changes in their vibrational spectra compared to the free ions or molecules.

-

Nitrate Ion (NO₃⁻): For a free nitrate ion with D₃h symmetry, the symmetric stretch (ν₁) is Raman active but IR inactive. The asymmetric stretch (ν₃) and in-plane bend (ν₄) are both IR and Raman active. The out-of-plane bend (ν₂) is IR active. In this compound, the nitrate ion coordinates to the manganese, lowering its symmetry. This can cause the ν₁ mode to become weakly active in the IR spectrum and can lead to the splitting of the degenerate ν₃ and ν₄ modes.

-

Water of Hydration (H₂O): The broadness of the O-H stretching band (~3400-3200 cm⁻¹) is indicative of strong hydrogen bonding within the crystal lattice. The presence of bands for coordinated water confirms the hydrated nature of the salt.

The relationship between the molecular structure and the observed spectra is a key aspect of the analysis.

Caption: Relationship between molecular structure and spectroscopic features.

Conclusion

FTIR and Raman spectroscopy are indispensable tools for the characterization of this compound. They provide detailed information on the vibrational states of the nitrate and water components, allowing for confirmation of the compound's identity, assessment of its hydration state, and insights into the coordination chemistry of the manganese ion. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working with this and similar inorganic hydrated salts.

An In-depth Technical Guide to the Magnetic Properties of Manganese(II) Nitrate Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the magnetic properties of manganese(II) nitrate (B79036) and its compounds. Manganese(II) ions, with their high-spin d5 electron configuration, exhibit distinct paramagnetic behavior, making them relevant in various research fields, including materials science and drug development as potential MRI contrast agents. This document details the theoretical underpinnings of the magnetism of Mn(II) ions, presents available quantitative magnetic data, and offers detailed experimental protocols for the characterization of these properties. The guide is intended to be a practical resource for researchers and professionals requiring a thorough understanding of the magnetic characteristics of manganese(II) nitrate compounds.

Introduction

Manganese(II) nitrate, with the chemical formula Mn(NO₃)₂, is an inorganic compound that typically exists in hydrated forms, most commonly as the tetrahydrate, Mn(NO₃)₂·4H₂O.[1][2] As a source of the manganese(II) ion, this compound is of significant interest due to the magnetic properties arising from the electron configuration of Mn(II). The Mn(II) ion is a d⁵ system, meaning it has five electrons in its d-orbitals. In most coordination environments, these electrons remain unpaired, resulting in a high-spin state (S = 5/2). This high number of unpaired electrons imparts significant paramagnetic properties to its compounds.[1]

Understanding the magnetic behavior of manganese(II) nitrate and its derivatives is crucial for a range of applications. In materials science, these compounds can serve as precursors for the synthesis of various manganese oxides with diverse magnetic ordering phenomena. In the field of drug development, manganese-based complexes are being explored as alternatives to gadolinium-based MRI contrast agents due to the inherent paramagnetism of the Mn(II) ion.

This guide will delve into the core magnetic properties of manganese(II) nitrate compounds, providing both theoretical background and practical experimental guidance.

Theoretical Background: Magnetism of the Mn(II) Ion

The magnetic properties of manganese(II) compounds are fundamentally dictated by the electronic structure of the Mn(II) ion.

Electron Configuration and Spin State

The manganese atom has the electron configuration [Ar] 3d⁵ 4s². Upon ionization to Mn(II), it loses the two 4s electrons, resulting in an electron configuration of [Ar] 3d⁵. According to Hund's rule of maximum multiplicity, the five d-electrons will occupy the five d-orbitals singly with parallel spins before any pairing occurs. This leads to a total spin quantum number (S) of 5/2.

Magnetic Moment

The presence of unpaired electrons gives rise to a magnetic moment. For a transition metal ion, the magnetic moment is a combination of the spin contribution and the orbital angular momentum contribution. However, for Mn(II) in a high-spin d⁵ configuration, the orbital angular momentum is quenched. Therefore, the magnetic moment can be accurately estimated using the spin-only formula:

μ_so = g√[S(S+1)]

where:

-

μ_so is the spin-only magnetic moment in Bohr magnetons (μ_B)

-

g is the Landé g-factor (approximately 2.0023 for a free electron)

-

S is the total spin quantum number (5/2 for high-spin Mn(II))

For a high-spin Mn(II) ion, the theoretical spin-only magnetic moment is approximately 5.92 μ_B.

Paramagnetism and the Curie-Weiss Law

Compounds containing isolated Mn(II) ions are typically paramagnetic.[1] This means they are attracted to an external magnetic field, but do not retain any magnetization once the field is removed. The magnetic susceptibility (χ) of a paramagnetic material is positive and its temperature dependence is described by the Curie-Weiss law:[3][4]

χ = C / (T - θ)

where:

-

χ is the molar magnetic susceptibility

-

C is the Curie constant

-

T is the absolute temperature in Kelvin

-

θ is the Weiss constant in Kelvin

A plot of 1/χ versus T will be linear for a material that follows the Curie-Weiss law. The Curie constant is related to the effective magnetic moment (μ_eff) by the equation:

C = (N_A * μ_eff² * μ_B²) / (3 * k_B)

where:

-

N_A is Avogadro's number

-

μ_B is the Bohr magneton

-

k_B is the Boltzmann constant

The Weiss constant (θ) provides information about the magnetic interactions between neighboring Mn(II) ions. A value of θ = 0 indicates no magnetic interactions (ideal paramagnetism, following the simpler Curie Law). A positive θ suggests ferromagnetic interactions (a tendency for parallel alignment of spins), while a negative θ indicates antiferromagnetic interactions (a tendency for anti-parallel alignment of spins).

Quantitative Magnetic Data

Table 1: Theoretical and Comparative Magnetic Data for Manganese(II) Compounds

| Compound | Formula | Magnetic Moment (μ_eff) [μ_B] | Molar Magnetic Susceptibility (χ_m) at RT [cm³/mol] | Curie Constant (C) [cm³·K/mol] | Weiss Constant (θ) [K] |

| Manganese(II) Ion (Theoretical) | Mn²⁺ | ~5.92 | N/A | ~4.38 | 0 (for isolated ions) |

| Manganese(II) Oxide | MnO | 5.7 | 68.6 x 10⁻⁶ (at 26°C) | 0.0575 | -548 |

Note: The data for MnO is provided as a reference for a simple Mn(II) compound and shows significant antiferromagnetic interactions as indicated by the large negative Weiss constant.[5] RT = Room Temperature.

Experimental Protocols

The characterization of the magnetic properties of manganese(II) nitrate compounds typically involves the following key experimental techniques.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is a highly sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.[6]

Objective: To determine the temperature-dependent magnetic susceptibility, effective magnetic moment, Curie constant, and Weiss constant of a solid sample of manganese(II) nitrate.

Materials:

-

SQUID Magnetometer (e.g., Quantum Design MPMS)

-

Manganese(II) nitrate powder (e.g., Mn(NO₃)₂·4H₂O)

-

Gelatin capsule or other suitable sample holder

-

Non-magnetic straw

-

High-purity quartz wool

Procedure:

-

Sample Preparation:

-

Carefully weigh an empty gelatin capsule.

-

Fill the capsule with a known mass (typically 5-20 mg) of the powdered manganese(II) nitrate sample.

-

Use small plugs of quartz wool to gently pack the powder and prevent movement within the capsule.

-

Securely close the capsule and re-weigh it to determine the exact mass of the sample.

-

-

Sample Mounting:

-

Attach the gelatin capsule to the end of a non-magnetic straw using non-magnetic tape or adhesive.

-

Mount the straw onto the sample rod of the SQUID magnetometer.

-

-

Measurement Setup:

-

Insert the sample rod into the SQUID magnetometer.

-

Center the sample within the superconducting detection coils following the instrument's software instructions.

-

-

Data Collection:

-

Magnetic Field Dependence (M vs. H): At a low, constant temperature (e.g., 2 K), measure the magnetization (M) as a function of the applied magnetic field (H) from a positive to a negative value and back (e.g., +5 T to -5 T to +5 T). This will confirm the paramagnetic nature of the sample (a linear response with no hysteresis).

-

Temperature Dependence (M vs. T):

-

Cool the sample to the lowest desired temperature (e.g., 2 K) in zero applied field (Zero-Field-Cooled, ZFC).

-

Apply a small, constant magnetic field (e.g., 1000 Oe).

-

Measure the magnetization as the temperature is increased from the lowest to the highest desired temperature (e.g., 2 K to 300 K).

-

Optionally, cool the sample in the same applied field and measure the magnetization upon cooling (Field-Cooled, FC). For a simple paramagnet, the ZFC and FC curves should be identical.

-

-

-

Data Analysis:

-

Calculate the molar magnetic susceptibility (χ_m) from the measured magnetization (M), the applied magnetic field (H), the sample mass, and the molar mass of the compound.

-

Plot 1/χ_m versus T.

-

Perform a linear fit to the high-temperature portion of the data to determine the Curie constant (C) from the slope and the Weiss constant (θ) from the x-intercept.

-

Calculate the effective magnetic moment (μ_eff) from the Curie constant.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that detects transitions between electron spin energy levels induced by microwave radiation in the presence of a magnetic field. It is highly sensitive to species with unpaired electrons, such as Mn(II).

Objective: To probe the electronic environment of the Mn(II) ions in a solid sample of manganese(II) nitrate.

Materials:

-

EPR Spectrometer (X-band is common)

-

Quartz EPR tube

-

Manganese(II) nitrate powder

-

Mortar and pestle

Procedure:

-

Sample Preparation:

-

Grind the crystalline manganese(II) nitrate sample into a fine, homogeneous powder using a mortar and pestle.[7] This ensures a random orientation of the microcrystals in the magnetic field.

-

Carefully transfer a small amount of the powdered sample into a quartz EPR tube. The sample height should be sufficient to be within the active volume of the EPR cavity.

-

-

Instrument Setup:

-

Place the EPR tube containing the sample into the EPR cavity.

-

Tune the spectrometer to the resonant frequency of the cavity.

-

Set the appropriate microwave power, modulation frequency, and modulation amplitude. For Mn(II) compounds, it is important to start with a low microwave power to avoid saturation of the signal.

-

-

Data Acquisition:

-

Record the EPR spectrum by sweeping the magnetic field at a constant microwave frequency. The spectrum is typically recorded as the first derivative of the absorption.

-

The spectrum of a high-spin Mn(II) compound is expected to show a characteristic six-line hyperfine splitting pattern due to the interaction of the electron spin with the ⁵⁵Mn nucleus (I = 5/2).

-

-

Data Analysis:

-

Determine the g-factor from the center of the spectrum.

-

Measure the hyperfine coupling constant (A) from the spacing between the six lines.

-

The line shape and any additional fine structure can provide information about the symmetry of the coordination environment around the Mn(II) ion.

-

Visualizations

Logical Relationship of Paramagnetism in Mn(II) Compounds

Caption: Factors contributing to the paramagnetic behavior of Mn(II) compounds.

Experimental Workflow for SQUID Magnetometry

Caption: Workflow for magnetic characterization using SQUID magnetometry.

Conclusion

Manganese(II) nitrate and its compounds are archetypal examples of paramagnetic materials, owing to the high-spin d⁵ electron configuration of the Mn(II) ion. Their magnetic behavior is well-described by the Curie-Weiss law, and their characterization provides valuable insights for both fundamental research and practical applications. The experimental protocols detailed in this guide for SQUID magnetometry and EPR spectroscopy offer a robust framework for researchers to accurately determine the magnetic properties of these and similar materials. While specific quantitative data for manganese(II) nitrate remains elusive in the readily accessible literature, the theoretical principles and comparative data presented herein provide a strong foundation for understanding and investigating its magnetic characteristics.

References

- 1. Manganese(II) nitrate - Wikipedia [en.wikipedia.org]

- 2. Buy Manganese nitrate tetrahydrate | 20694-39-7 [smolecule.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. byjus.com [byjus.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. [1101.4764] Sensitive SQUID magnetometry for studying nano-magnetism [arxiv.org]

- 7. Step-by-Step Guide to Prepare EPR Samples [ciqtekglobal.com]

The Role of Water of Hydration in Manganese(II) Nitrate Tetrahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese(II) nitrate (B79036) tetrahydrate, Mn(NO₃)₂·4H₂O, is a versatile precursor in materials science and catalysis, with applications extending to pharmaceutical and drug development research. The four molecules of water of hydration are not merely adventitious but play a crucial role in determining the compound's crystal structure, thermal stability, and reactivity. This technical guide provides an in-depth analysis of the function of these water molecules, supported by quantitative data, detailed experimental protocols for its characterization and use in synthesis, and visual representations of key processes. Understanding the precise role of the water of hydration is paramount for the controlled synthesis of manganese-based materials with desired morphologies and properties.

Physicochemical Properties and the Role of Hydration Water

The water molecules in manganese(II) nitrate tetrahydrate are integral to its crystalline structure. In the solid state, the manganese(II) ion is coordinated by four water molecules and two nitrate ligands, resulting in a distorted octahedral geometry.[1] These coordinated water molecules, often referred to as "water of hydration" or "crystal water," are held in place by ion-dipole interactions with the Mn²⁺ cation and hydrogen bonds with the nitrate anions and adjacent water molecules. This arrangement dictates the compound's monoclinic crystal structure.

The presence of this hydration sphere significantly influences the physicochemical properties of the salt. It is a pink, crystalline solid that is highly soluble in water and ethanol.[2] Its hygroscopic nature is also attributed to the tendency of the manganese ion to coordinate with water molecules.[2]

Quantitative Data

A summary of the key quantitative data for Mn(NO₃)₂·4H₂O is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of Mn(NO₃)₂·4H₂O

| Property | Value | Reference |

| Molecular Formula | Mn(NO₃)₂·4H₂O | [2] |

| Molar Mass | 251.01 g/mol | [2] |

| Appearance | Pink crystalline solid | [1] |

| Crystal System | Monoclinic | |

| Space Group | P2₁/n | |

| Unit Cell Parameters | a = 5.378 Å, b = 27.41 Å, c = 5.80 Å, β = 113.5° | |

| Melting Point | 37 °C | [1] |

| Boiling Point | 129.4 °C (decomposes) | |

| Solubility in Water | Highly soluble | [2] |

| Solubility in Ethanol | Soluble | [2] |

Table 2: Thermal Decomposition Data for Mn(NO₃)₂·4H₂O

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 37 | 0 | Melting of the hydrate |

| 37 - 250 | ~64.4 | Endothermic dehydration and initial nitrate decomposition to MnO₂ |

| ~530 | Further mass loss | Decomposition of MnO₂ to Mn₂O₃ |

| ~925 | Further mass loss | Decomposition of Mn₂O₃ to Mn₃O₄ |

Experimental Protocols

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques to study the dehydration and decomposition of Mn(NO₃)₂·4H₂O.

-

Objective: To determine the temperature ranges and corresponding mass losses of dehydration and decomposition steps.

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements.

-

Sample Preparation: A small sample of Mn(NO₃)₂·4H₂O (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Program: The sample is heated from room temperature to approximately 1000 °C.

-

Atmosphere: The experiment is usually conducted under a controlled atmosphere, such as flowing dry air or nitrogen, at a constant flow rate (e.g., 50-100 mL/min).

-

-

Data Analysis: The TGA curve plots mass change as a function of temperature, allowing for the quantification of water and nitrogen oxide loss. The DSC curve shows the heat flow, indicating whether the processes are endothermic or exothermic.

X-ray Diffraction (XRD)

Powder X-ray diffraction (PXRD) is used to confirm the crystal structure of Mn(NO₃)₂·4H₂O and to identify the crystalline phases of the decomposition products.

-

Objective: To identify the crystalline phases present in a sample and determine its crystal structure.

-

Instrumentation: A powder X-ray diffractometer.

-

Sample Preparation: A finely ground powder of the sample is mounted on a sample holder.

-

Experimental Conditions:

-

X-ray Source: Commonly Cu Kα radiation (λ = 1.5406 Å).

-

Voltage and Current: Typically operated at 40 kV and 40 mA.

-

Scan Range (2θ): A wide angular range is scanned, for instance, from 10° to 80°.

-

Scan Speed/Step Size: A continuous scan or a step scan with a small step size (e.g., 0.02°) is used to obtain high-resolution data.

-

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases.

Spectroscopic Analysis (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for probing the vibrational modes of the water of hydration and the nitrate anions.

-

Objective: To identify the vibrational modes associated with the water of hydration and nitrate groups and to study how these change during dehydration.

-

FTIR Spectroscopy:

-

Instrumentation: An FTIR spectrometer, often with an attenuated total reflectance (ATR) accessory for solid samples.

-

Sample Preparation: A small amount of the powdered sample is placed on the ATR crystal.

-

Data Acquisition: Spectra are typically collected in the mid-infrared range (4000-400 cm⁻¹). The broad absorption band in the 3000-3600 cm⁻¹ region is characteristic of the O-H stretching vibrations of the water of hydration.[3] The bending mode of water molecules is also observable.

-

-

Raman Spectroscopy:

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).

-

Sample Preparation: A small amount of the sample is placed on a microscope slide.

-

Data Acquisition: The Raman spectrum will show characteristic peaks for the nitrate (NO₃⁻) symmetric stretch, as well as vibrational modes associated with the coordinated water molecules.[2][4]

-

Synthesis of MnO₂ Nanoparticles

Mn(NO₃)₂·4H₂O is a common precursor for the synthesis of manganese dioxide (MnO₂) nanoparticles due to its high solubility and ease of decomposition.

-

Objective: To synthesize crystalline MnO₂ nanostructures with controlled morphology.

-

Procedure:

-

Prepare an aqueous solution of Mn(NO₃)₂·4H₂O.

-

Add an oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), to the solution under stirring.

-

Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a specific temperature (e.g., 120-180 °C) and maintain it for a set duration (e.g., 12-24 hours).[5][6]

-

After cooling to room temperature, the precipitate is collected by centrifugation or filtration, washed with deionized water and ethanol, and dried in an oven.

-

-

Objective: To synthesize MnO₂ nanoparticles through a simple and rapid chemical precipitation.

-

Procedure:

-

Dissolve Mn(NO₃)₂·4H₂O in deionized water.

-

Add a precipitating agent, such as a solution of sodium hydroxide (B78521) (NaOH) or ammonia (B1221849) (NH₃), dropwise while stirring vigorously.[7][8]

-

Continue stirring for a period to ensure complete precipitation.

-

The resulting brown precipitate of MnO₂ is collected by filtration, washed thoroughly with deionized water to remove any unreacted ions, and then dried.

-

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows described in this guide.

Conclusion

The water of hydration in manganese(II) nitrate tetrahydrate is a fundamental component that defines its structural and chemical properties. Its presence is essential for the formation of the crystalline lattice and directly influences the compound's thermal decomposition pathway. For researchers and professionals in materials science and drug development, a thorough understanding of the role of this bound water is critical for leveraging Mn(NO₃)₂·4H₂O as a precursor in the synthesis of advanced materials. The controlled removal of the water of hydration is the first step in the thermal conversion to manganese oxides, making it a key parameter in tuning the properties of the final product. The experimental protocols and data presented in this guide offer a comprehensive resource for the effective utilization and characterization of this important hydrated salt.

References

- 1. Manganese(II) nitrate - Wikipedia [en.wikipedia.org]

- 2. Manganese nitrate tetrahydrate | H8MnN2O10 | CID 182616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jetir.org [jetir.org]

- 8. ijirset.com [ijirset.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Manganese Dioxide (MnO₂) Nanoparticles using Manganese Nitrate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese dioxide (MnO₂) nanoparticles are versatile inorganic materials that have garnered significant interest across various scientific disciplines due to their unique physicochemical properties, low cost, and environmental friendliness.[1] Their diverse crystalline structures (such as α, β, γ, and δ phases) and morphologies (nanorods, nanowires, nanospheres) dictate their functional properties and suitability for different applications.[2][3] In the field of biomedicine and drug development, MnO₂ nanoparticles are particularly attractive. They can act as drug delivery vehicles, diagnostic imaging agents, and modulators of the tumor microenvironment (TME).[4][5] A key feature is their pH- and redox-responsive degradation within the acidic and high-glutathione TME, which allows for targeted drug release and the generation of Mn²⁺ ions that can enhance magnetic resonance imaging (MRI) contrast.[1][6]

This document provides detailed protocols for the synthesis of MnO₂ nanoparticles using manganese nitrate (B79036) tetrahydrate (Mn(NO₃)₂·4H₂O) as the primary precursor via three common wet-chemical methods: co-precipitation, hydrothermal synthesis, and the sol-gel method.[3]

Experimental Protocols

Protocol 1: Co-Precipitation Method

The co-precipitation method is a straightforward, scalable, and cost-effective technique for producing MnO₂ nanoparticles.[7] It involves the precipitation of manganese hydroxide (B78521) from the manganese nitrate solution, followed by oxidation.

Materials and Equipment:

-

Manganese (II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Deionized (DI) water

-

Beakers and graduated cylinders

-

Magnetic stirrer with hot plate

-

pH meter

-

Centrifuge and centrifuge tubes

-

Oven or furnace

Step-by-Step Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.1 M aqueous solution of manganese nitrate by dissolving the appropriate amount of Mn(NO₃)₂·4H₂O in DI water.

-

Prepare a 0.2 M aqueous solution of the precipitating agent (e.g., NaOH).

-

-

Precipitation Reaction:

-

Place the manganese nitrate solution in a beaker on a magnetic stirrer and heat to 60-80°C while stirring continuously.

-

Slowly add the NaOH solution dropwise to the heated manganese nitrate solution. A brown precipitate of manganese hydroxide will begin to form.

-

Monitor the reaction mixture with a pH meter and continue adding the precipitating agent until the pH reaches a value between 8 and 12.[8]

-

-

Aging and Oxidation:

-

Continue stirring the mixture at 80°C for 1-2 hours to allow the precipitate to age and facilitate the oxidation of Mn(OH)₂ to MnO₂.[8]

-

-

Washing and Separation:

-

Allow the brown precipitate to settle.

-

Separate the precipitate from the solution via centrifugation.

-

Wash the collected precipitate several times with DI water to remove residual ions, followed by one to two washes with ethanol.

-

-

Drying and Calcination:

Protocol 2: Hydrothermal Method

The hydrothermal method utilizes high temperature and pressure in an aqueous solution to produce well-crystallized nanoparticles with controlled morphologies.[3][10]

Materials and Equipment:

-

Manganese (II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)

-

Potassium permanganate (B83412) (KMnO₄) (as an oxidant)

-

Deionized (DI) water

-

Teflon-lined stainless-steel autoclave

-

Magnetic stirrer

-

Oven

-

Centrifuge

Step-by-Step Procedure:

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of manganese nitrate. For example, dissolve Mn(NO₃)₂·6H₂O in 100 mL of DI water.

-

In a separate beaker, prepare an aqueous solution of KMnO₄.

-

-

Hydrothermal Reaction:

-

Mix the manganese nitrate and potassium permanganate solutions in a beaker and stir for 30 minutes to ensure homogeneity.

-

Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.

-